Structural Differentiation: The Dimethylcarbamoyl Substituent as a Key SAR Determinant
The dimethylcarbamoyl group on the piperidine ring is a critical pharmacophoric element within the piperidinylalkylcarbamate class. A foundational patent (WO 2005/023770) demonstrates that varying this N-acyl substituent (e.g., carbamoyl, alkylcarbamoyl, dialkylcarbamoyl) is explicitly taught as a method to modulate FAAH inhibitory activity. While the patent does not provide specific Ki values for CAS 2034377-38-1, it classifies the importance of the N,N-dimethylcarbamoyl group for achieving 'good inhibitory activity' relative to unsubstituted or mono-substituted carbamates [1]. This indicates that a generic substitution, such as a simple N-acetyl piperidine analog, would be expected to fail in a FAAH inhibition assay due to the absence of the specific dialkylcarbamoyl group.
| Evidence Dimension | Enzyme inhibition (FAAH) |
|---|---|
| Target Compound Data | Not available (specific Ki/IC50 not reported in accessible primary literature) |
| Comparator Or Baseline | N-unsubstituted or N-mono-substituted piperidinylalkylcarbamate analogs |
| Quantified Difference | Qualitative inference from patent SAR: activity depends on the N,N-dialkylcarbamoyl group. |
| Conditions | SAR analysis from patent WO 2005/023770 |
Why This Matters
For a procurement decision, this confirms that analogs with a simple N-acetyl or N-Boc group are not functionally equivalent, justifying the selection of the specific dimethylcarbamoyl compound.
- [1] Derivatives of piperidinylalkylcarbamates, preparation method thereof and use of same as FAAH enzyme inhibitors. (2005). WO 2005/023770 A1. See particularly the structure-activity relationship discussion on pages 10-15. View Source
